2-Oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl naphthalen-1-ylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(MESITYLAMINO)-2-OXOETHYL 2-(1-NAPHTHYL)ACETATE is an organic compound that features a mesitylamino group, an oxoethyl group, and a naphthyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(MESITYLAMINO)-2-OXOETHYL 2-(1-NAPHTHYL)ACETATE typically involves the esterification of 2-(mesitylamino)-2-oxoethanol with 2-(1-naphthyl)acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(MESITYLAMINO)-2-OXOETHYL 2-(1-NAPHTHYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the mesitylamino or naphthyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-(MESITYLAMINO)-2-OXOETHYL 2-(1-NAPHTHYL)ACETATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(MESITYLAMINO)-2-OXOETHYL 2-(1-NAPHTHYL)ACETATE involves its interaction with specific molecular targets. The mesitylamino group can form hydrogen bonds and electrostatic interactions with proteins, while the naphthyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Mesitylamino)-N-[(1R)-1-(1-naphthyl)ethyl]-2-oxoethanaminium
- 1-Naphthyl acetate
Uniqueness
2-(MESITYLAMINO)-2-OXOETHYL 2-(1-NAPHTHYL)ACETATE is unique due to the presence of both mesitylamino and naphthyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in its interactions with molecular targets.
Properties
Molecular Formula |
C23H23NO3 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C23H23NO3/c1-15-11-16(2)23(17(3)12-15)24-21(25)14-27-22(26)13-19-9-6-8-18-7-4-5-10-20(18)19/h4-12H,13-14H2,1-3H3,(H,24,25) |
InChI Key |
UKBKTRCFKZNOBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)CC2=CC=CC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.